molecular formula C19H24N2O5 B2922541 1-(1-(3-(4-acetyl-2-methoxyphenoxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone CAS No. 890643-84-2

1-(1-(3-(4-acetyl-2-methoxyphenoxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B2922541
CAS No.: 890643-84-2
M. Wt: 360.41
InChI Key: VILSVAUHBJJULK-UHFFFAOYSA-N
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Description

1-(1-(3-(4-acetyl-2-methoxyphenoxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a useful research compound. Its molecular formula is C19H24N2O5 and its molecular weight is 360.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Biosynthesis of Novel Metabolites

Studies have isolated new metabolites from cultures like Macrophoma commelinae, involving compounds structurally related to 1-(1-(3-(4-acetyl-2-methoxyphenoxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone. The biosynthesis of these novel metabolites, such as macommelinal and macrophin, has been explored, revealing insights into the formation of these complex compounds from simpler molecular structures (Sakurai, Shimizu, & Yamamoto, 1988).

Chemical Characterization and Synthesis

Research has been conducted on synthesizing and characterizing compounds with structures similar to our compound of interest. For example, the synthesis of new diheteroaryl thienothiophene derivatives and their chemical characterization provides valuable insights into the properties and potential applications of these compounds in various scientific fields (Mabkhot, Al-Majid, & Alamary, 2011).

Advanced Organic Synthesis Techniques

There's ongoing research into advanced organic synthesis methods, which includes the synthesis of related compounds through various reactions and techniques. This includes exploring the effects of donor and acceptor groups on the radical scavenging activity of phenol derivatives (Al‐Sehemi & Irfan, 2017).

Applications in Sensor Technology

The development of Schiff bases derived from compounds structurally related to our compound of interest has led to the creation of colorimetric sensors for metal ions such as Fe(III) and Al(III). These sensors are significant in environmental monitoring and industrial applications (Soufeena & Aravindakshan, 2019).

Electronic Structure and Crystallography

Research in crystallography and electronic structure analysis, such as the study of 4-Acetylpyrazole, provides foundational knowledge on the physical and chemical properties of related compounds. This is crucial for developing new materials and understanding their behavior at the molecular level (Frey, Schoeller, & Herdtweck, 2014).

Properties

IUPAC Name

1-[4-[3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-11-19(14(4)23)12(2)21(20-11)9-16(24)10-26-17-7-6-15(13(3)22)8-18(17)25-5/h6-8,16,24H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILSVAUHBJJULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(COC2=C(C=C(C=C2)C(=O)C)OC)O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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